Tubulin inhibitor 28

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

71112-91-9 |

|---|---|

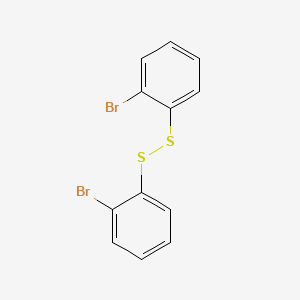

分子式 |

C12H8Br2S2 |

分子量 |

376.1 g/mol |

IUPAC 名称 |

1-bromo-2-[(2-bromophenyl)disulfanyl]benzene |

InChI |

InChI=1S/C12H8Br2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H |

InChI 键 |

SGCNNRITIDAACO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)SSC2=CC=CC=C2Br)Br |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tubulin Inhibitor 28

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action for the small molecule known as Tubulin inhibitor 28. Due to the generic nature of this designation, this document focuses on the compound most frequently referenced by commercial suppliers as "this compound" or "compound 2g". It is crucial for researchers to verify the specific chemical structure and origin of any compound designated as such, as the scientific literature contains multiple, distinct molecules referred to as "compound 28".

Core Mechanism of Action: Inhibition of Microtubule Polymerization

This compound is a potent inhibitor of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport.[3] They are dynamic polymers formed from α- and β-tubulin heterodimers. The dynamic instability of microtubules, a constant cycling between polymerization (growth) and depolymerization (shrinkage), is vital for the formation of the mitotic spindle during cell division.[3][4]

This compound exerts its biological effects by directly interfering with this process. By inhibiting the polymerization of tubulin dimers, it prevents the formation of microtubules. This leads to the disruption and disassembly of the mitotic spindle, a crucial structure for proper chromosome segregation.[5] This interference activates the spindle assembly checkpoint, causing the cell cycle to arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cells.[5]

While the precise binding site of this compound on the tubulin dimer has not been definitively specified in publicly available literature, small molecule inhibitors of tubulin polymerization frequently target the colchicine-binding site, located at the interface between the α- and β-tubulin subunits.[6][7] Binding at this site induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into the growing microtubule lattice.[8]

Signaling Pathways

The primary mechanism of this compound triggers a well-defined signaling cascade that leads to cell cycle arrest and apoptosis. The disruption of microtubule dynamics is the initiating event.

Caption: Signaling pathway of microtubule destabilization by this compound.

Quantitative Data

The available quantitative data for this compound (compound 2g) is summarized below. This data highlights its potency as a direct inhibitor of tubulin polymerization and its resulting anti-proliferative effects on cancer cells.

| Parameter | Value (IC₅₀) | Target/Cell Line | Reference |

| Tubulin Polymerization Inhibition | 1.2 µM | Purified Tubulin | [1][2] |

| Anti-proliferative Activity | >10 µM | MCF-7 (Human Breast Adenocarcinoma) | [2] |

Key Experimental Protocols

The characterization of tubulin inhibitors like compound 28 relies on a set of standard biochemical and cell-based assays. Detailed methodologies for these key experiments are provided below.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The fluorescence-based method is highly sensitive and suitable for determining inhibitory potency (IC₅₀).

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Methodology:

-

Reagent Preparation:

-

Thaw purified tubulin protein, GTP stock, and a fluorescent reporter (e.g., DAPI) on ice. All buffers should be pre-chilled.

-

Prepare a Tubulin Master Mix on ice containing General Tubulin Buffer, GTP (final concentration 1 mM), DAPI (final concentration 10 µM), and purified tubulin (final concentration 3 mg/mL).

-

Prepare a 10x working stock of this compound in General Tubulin Buffer (with minimal DMSO). Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., colchicine).

-

-

Assay Procedure:

-

Pre-warm a black, opaque 96-well plate to 37°C.

-

Add 10 µL of the 10x compound dilutions (inhibitor, vehicle, positive control) to the appropriate wells.

-

To initiate the reaction, add 90 µL of the cold Tubulin Master Mix to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.

-

Plot the change in fluorescence intensity versus time for each concentration.

-

Determine the rate of polymerization for each concentration.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a dose-response curve fit.[9][10]

-

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content, revealing cell cycle arrest induced by the inhibitor.

Caption: Experimental workflow for cell cycle analysis via flow cytometry.

Methodology:

-

Cell Culture and Treatment:

-

Seed a cancer cell line (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells and pellet them by centrifugation (300 x g for 5 minutes).

-

Wash the cell pellet with cold PBS.

-

Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes or at -20°C for long-term storage.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells (850 x g for 5 minutes) and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, recording at least 10,000 single-cell events per sample.

-

Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest.[3][4][6]

-

Immunofluorescence Microscopy of the Microtubule Network

This technique allows for the direct visualization of the microtubule cytoskeleton, providing qualitative and quantitative evidence of microtubule disruption following inhibitor treatment.

Caption: Experimental workflow for immunofluorescence staining of microtubules.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa) onto sterile glass coverslips in a multi-well plate and allow them to adhere.

-

Treat cells with the desired concentrations of this compound and a vehicle control for the appropriate duration.

-

-

Fixation and Permeabilization:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) in the dark for 1 hour.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Perform a final wash with PBS.

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope. Untreated cells should show a well-defined, filamentous microtubule network, whereas treated cells are expected to show a diffuse, depolymerized tubulin stain.[5][8][11]

-

References

- 1. Tubulin inhibition assay and assessing predictive power [bio-protocol.org]

- 2. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Technical Guide: Tubulin Inhibitor 28 (Compound 2g)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitor 28, also referred to as compound 2g, is a synthetic small molecule identified as a potent inhibitor of tubulin polymerization. Its chemical name is 1-bromo-2-[(2-bromophenyl)disulfanyl]benzene. By disrupting microtubule dynamics, this compound exhibits anti-proliferative properties, making it a subject of interest in cancer research. This technical guide provides a comprehensive overview of its chemical structure, biological activity, and the experimental protocols for its characterization.

Chemical Structure and Properties

-

IUPAC Name: 1-bromo-2-[(2-bromophenyl)disulfanyl]benzene

-

Synonyms: this compound, Compound 2g

-

CAS Number: 71112-91-9

-

Molecular Formula: C₁₂H₈Br₂S₂

-

Molecular Weight: 376.13 g/mol

Chemical Structure:

Biological Activity and Quantitative Data

This compound functions as a microtubule-destabilizing agent. It is reported to be a potent inhibitor of tubulin polymerization with an IC₅₀ value of 1.2 µM. Furthermore, it demonstrates anti-proliferative activity against the human breast cancer cell line MCF-7, with an IC₅₀ value greater than 10 µM.

Table 1: Quantitative Biological Data

| Parameter | Value | Cell Line/System |

| Tubulin Polymerization IC₅₀ | 1.2 µM | In vitro |

| Anti-proliferative IC₅₀ | >10 µM | MCF-7 |

Mechanism of Action

As a tubulin polymerization inhibitor, compound 2g likely binds to tubulin, the protein subunit of microtubules. This interaction prevents the assembly of tubulin dimers into microtubules. Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and can subsequently trigger apoptosis (programmed cell death). While the precise binding site of compound 2g on tubulin has not been definitively reported in the provided search results, many small molecule tubulin inhibitors with similar mechanisms of action bind to the colchicine-binding site on β-tubulin.

Signaling Pathway

The inhibition of tubulin polymerization by compounds like this compound initiates a signaling cascade that culminates in apoptosis. This pathway is a common mechanism for colchicine-binding site inhibitors.

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Synthesis of 1-bromo-2-[(2-bromophenyl)disulfanyl]benzene

While a specific detailed synthesis protocol for this exact compound was not found in the initial search, a general and plausible method for the synthesis of symmetrical diaryl disulfides involves the coupling of aryl halides. A potential synthetic route is outlined below.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromothiophenol in a suitable solvent such as ethanol or dichloromethane.

-

Oxidizing Agent: To the stirred solution, add an oxidizing agent. Common reagents for this type of disulfide bond formation include iodine (I₂) or hydrogen peroxide (H₂O₂). The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction if necessary (e.g., with sodium thiosulfate solution if iodine was used). Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure and purify it by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of the compound on the polymerization of purified tubulin.

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for the tubulin polymerization assay.

Procedure:

-

Reagent Preparation: Reconstitute lyophilized bovine or porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). Prepare a stock solution of this compound in DMSO.

-

Reaction Mixture: In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Data Acquisition: Measure the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader. The change in absorbance is proportional to the extent of tubulin polymerization.

-

Data Analysis: Plot the absorbance values against time to generate polymerization curves. Calculate the percentage of inhibition at each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This assay assesses the anti-proliferative effect of the compound on cancer cells.

Experimental Workflow for MTT Assay

Caption: Workflow for the cell viability (MTT) assay.

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis.

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by the compound.

Experimental Workflow for Apoptosis Assay

Caption: Workflow for the apoptosis assay.

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate and quantify live, early apoptotic, late apoptotic, and necrotic cell populations.

The Synthesis of Diaryl Disulfide Tubulin Inhibitors: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthetic strategies, experimental protocols, and structure-activity relationships of diaryl disulfide compounds as potent inhibitors of tubulin polymerization.

Introduction

The dynamic instability of microtubules, essential for mitotic spindle formation and cell division, presents a prime target for anticancer drug development. Diaryl disulfide compounds have emerged as a promising class of tubulin polymerization inhibitors, often acting at the colchicine binding site. These agents induce cell cycle arrest, primarily in the G2/M phase, and trigger apoptosis in cancer cells. This technical guide provides a comprehensive overview of the synthesis of diaryl disulfide tubulin inhibitors, detailing synthetic methodologies, experimental protocols, and quantitative biological data to support researchers and drug development professionals in this field.

Core Synthetic Strategies

The synthesis of diaryl disulfide tubulin inhibitors typically involves two key stages: the preparation of substituted aryl thiols and the subsequent formation of the disulfide bridge. Many strategies focus on creating analogues of potent natural products like Combretastatin A-4, replacing the cis-stilbene bridge with a disulfide linkage to improve stability and biological activity.[1][2]

Synthesis of Key Aryl Thiol Precursors

The biological activity of diaryl disulfide tubulin inhibitors is highly dependent on the substitution patterns of the two aryl rings. A common motif is the 3,4,5-trimethoxyphenyl ring, which is crucial for high affinity to the colchicine binding site.[1]

Synthesis of 3,4,5-Trimethoxythiophenol: A reliable synthesis of this key precursor is essential. One approach involves the multi-step conversion of 3,4,5-trimethoxybenzoic acid. This process includes halogenation, ammonolysis, Hoffman rearrangement to form 3,4,5-trimethoxyaniline, followed by diazotization and subsequent reaction with a sulfur source.[3]

Formation of the Diaryl Disulfide Bridge

Several methods are available for the formation of both symmetrical and unsymmetrical diaryl disulfides.

-

Oxidation of Thiols: This is a common method for synthesizing symmetrical disulfides. A variety of oxidizing agents can be employed.

-

Reaction of Thiols with Sulfenyl Chlorides: This is a versatile method for preparing unsymmetrical disulfides. One thiol is converted to a highly reactive sulfenyl chloride, which then reacts with a second, different thiol.[4][5]

-

One-Pot Syntheses: Efficient one-pot procedures have been developed for the synthesis of unsymmetrical disulfides, often involving the in-situ generation of a reactive sulfur intermediate.[4][5]

Quantitative Data on Biological Activity

The potency of diaryl disulfide tubulin inhibitors is typically evaluated by their ability to inhibit tubulin polymerization and their cytotoxicity against various cancer cell lines, expressed as IC50 values.

Inhibition of Tubulin Polymerization

| Compound | Description | Tubulin Polymerization IC50 (µM) | Reference |

| Diaryl Disulfide 8 | Bis(3,4,5-trimethoxyphenyl) disulfide | Moderate Activity | [6] |

| Diaryl Disulfide Analog | Halogenated diaryl disulfide | 1.2 - 5.1 | [2] |

| Diaryl Thiosulfonate Analog | Halogenated diaryl thiosulfonate | 1.2 - 9.1 | [2] |

Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 6y | HCT-116 | Colon Cancer | 2.65 | [7] |

| Compound 6i | SGC-7901 | Gastric Cancer | 0.011-0.015 | [8] |

| Compound 6i | A549 | Lung Cancer | 0.011-0.015 | [8] |

| Compound 6i | HT-1080 | Fibrosarcoma | 0.011-0.015 | [8] |

| Compound 10t | HeLa | Cervical Cancer | 0.19-0.33 | [9] |

| Compound 10t | MCF-7 | Breast Cancer | 0.19-0.33 | [9] |

| Compound 10t | SGC-7901 | Gastric Cancer | 0.19-0.33 | [9] |

| Diaryl Sulfide 25 | MCF-7 | Breast Cancer | 4.5 | [5] |

Experimental Protocols

General Procedure for the Synthesis of Unsymmetrical Diaryl Sulfides via Sulfenyl Chlorides[5]

-

Preparation of the Aryl Zinc Reagent: To a solution of the aryl bromide (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add a solution of i-PrMgCl·LiCl (1.1 mmol) in THF. Stir the mixture at room temperature for 2 hours.

-

Formation of the Sulfenyl Chloride: In a separate flask, dissolve the thiol (1.0 mmol) in anhydrous DCM (5 mL) and cool to 0 °C. Add N-chlorosuccinimide (NCS) (1.1 mmol) portion-wise and stir the mixture for 30 minutes at 0 °C.

-

Coupling Reaction: Add the freshly prepared aryl zinc reagent to the sulfenyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl sulfide.

Tubulin Polymerization Assay (Turbidity-Based)

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Prepare a GTP stock solution (10 mM). Prepare serial dilutions of the test compound in the assay buffer.

-

Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37 °C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance versus time. The rate of polymerization is determined from the slope of the initial linear phase. The IC50 value is the concentration of the inhibitor that reduces the rate of polymerization by 50%.

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the diaryl disulfide inhibitor for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the dye.

-

Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathway of Tubulin Inhibition Leading to Apoptosis

Caption: Downstream effects of tubulin polymerization inhibition.

General Experimental Workflow for Synthesis and Evaluation

Caption: From chemical synthesis to biological evaluation.

Structure-Activity Relationship (SAR) Logic

Caption: Key structural features influencing biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of diaryl sulfides and diaryl selenide compounds for antitubulin and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of diaryl heterocyclic derivatives targeting tubulin polymerization with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on Combretastatin A-4 Analogue Compounds Designated as "2g"

Introduction

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree, Combretum caffrum, is a potent anti-cancer agent that functions by inhibiting tubulin polymerization.[1][2] Its simple chemical structure and significant cytotoxic activity have made it a lead compound for the development of numerous analogues aimed at improving its pharmacological properties, such as water solubility and metabolic stability.[2][3] A common nomenclature in the scientific literature for newly synthesized compounds in a series is a number followed by a letter. Our review of the literature reveals that several distinct Combretastatin A-4 analogues have been designated as "compound 2g" in different research studies. This guide provides a detailed overview of these specific compounds, summarizing their biological activities, experimental protocols, and mechanisms of action based on the available scientific literature.

Pyrazole-Based Analogue Compound 2g

A study focused on cis-restricted pyrazole analogues of Combretastatin A-4 identified compound 2g as a potent derivative. This compound is chemically described as 3-(3',4',5'-trimethoxyphenyl)-4-(4'-ethoxyphenyl)-1-methylpyrazole.[4]

Data Presentation

| Compound | Cell Line | IC50 (nM)[4] |

| 2g | SKOV (human ovarian cancer) | 17 |

| 2g | MDA-MB-231 (human breast cancer) | 31 |

Experimental Protocols

Antiproliferative Activity Assay: [4]

-

Cell Lines: Human ovarian (SKOV) and human breast (MDA-MB-231) cancer cell lines were used.

-

Method: The antiproliferative activity was determined using a standard cell viability assay. Cells were seeded in 96-well plates and treated with various concentrations of compound 2g.

-

Incubation: The cells were incubated for a specified period.

-

Analysis: Cell viability was assessed using a colorimetric assay, and the IC50 values (the concentration of the compound that inhibits cell growth by 50%) were calculated.

Tubulin Polymerization Assay: [4]

-

Method: The effect of compound 2g on tubulin polymerization was evaluated using an in vitro assay with purified tubulin.

-

Procedure: Compound 2g (at a concentration of 10 µM) was incubated with a solution of tubulin. The polymerization of tubulin was induced by raising the temperature.

-

Measurement: The extent of tubulin polymerization was monitored by measuring the increase in turbidity or fluorescence over time. The activity of compound 2g was compared to that of Combretastatin A-4.

Signaling Pathway

The primary mechanism of action for Combretastatin A-4 and its analogues is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).

Caption: Mechanism of action of pyrazole-based compound 2g.

Diaryl Disulfide Analogue Compound 2g

In a study exploring diaryl disulfides as Combretastatin A-4 analogues, a compound designated as 2g was synthesized and evaluated for its antitubulin and cytotoxic activities.[5]

Data Presentation

| Compound | Assay | IC50 (µM)[5] |

| 2g | Tubulin Polymerization Inhibition | 1.2 |

| CA-4 (control) | Tubulin Polymerization Inhibition | 0.54 |

Experimental Protocols

Tubulin Polymerization Assay: [5]

-

Source of Tubulin: Bovine brain tubulin was used.

-

Procedure: Varying concentrations of compound 2g were preincubated with tubulin in a glutamate buffer at 30 °C and then cooled to 0 °C. GTP was added, and the mixture was warmed to 30 °C to initiate polymerization.

-

Measurement: Tubulin assembly was monitored by measuring the change in turbidity at 350 nm using a recording spectrophotometer. The IC50 value was defined as the compound concentration that inhibited the extent of polymerization by 50%.

Cytotoxicity Assay: [5]

-

Cell Line: Human breast cancer cell line MCF-7 was used.

-

Method: The cytotoxicity of compound 2g was evaluated using a standard cell viability assay.

-

Analysis: The IC50 values were determined after a specified incubation period.

Experimental Workflow

Caption: Experimental workflow for diaryl disulfide 2g.

Thiazole-Based Chalcone Analogue Compound 2g

A series of novel thiazole-based chalcones were synthesized and evaluated for their potential as tubulin polymerization inhibitors, with one compound being designated 2g .[6]

Data Presentation

| Compound | Cell Line | GI50 (µM)[6] |

| 2g (R = 4-Br) | MDA-MB-468 (breast cancer) | 1.79 |

| 2g (R = 4-Br) | OVCAR-5 (ovarian cancer) | 15.40 |

Experimental Protocols

In Vitro Anticancer Screening: [6]

-

Method: The antiproliferative activity of the thiazole derivatives was evaluated against a panel of cancer cell lines.

-

Analysis: The growth inhibition 50 (GI50), which is the concentration of the compound that causes 50% inhibition of cell growth, was determined.

Tubulin Polymerization Assay: [6]

-

Method: The inhibitory effect of the compounds on tubulin polymerization was assessed in vitro.

-

Comparison: The activity was compared to Combretastatin A-4. While specific data for 2g was not highlighted in the abstract for this assay, the study indicated that active compounds from the series were effective inhibitors.

Molecular Docking: [6]

-

Purpose: To understand the binding mode of the synthesized compounds.

-

Procedure: Molecular docking studies were performed to investigate the interaction of compounds, including 2g, with the colchicine binding site on tubulin.

Combretastatin A-4 Derivative 2g from the 2a-2i Series

In a study describing a two-step synthesis of a series of Combretastatin A-4 derivatives (2a-2i), compound 2g was evaluated for its effect on tubulin polymerization.[7]

Data Presentation

| Compound (at 1 µM) | Parameter | Value[7] |

| 2d | Rate of tubulin polymerization (k) | 0.0116 min⁻¹ |

| 2g | Rate of tubulin polymerization (k) | 0.0123 min⁻¹ |

| No drug control | Rate of tubulin polymerization (k) | 0.0208 min⁻¹ |

| 2d | Half-life of tubulin formation (t1/2) | 59 min |

| 2g | Half-life of tubulin formation (t1/2) | 56 min |

| No drug control | Half-life of tubulin formation (t1/2) | 33 min |

Experimental Protocols

In Vitro Tubulin Polymerization Assay: [7]

-

Source of Tubulin: Bovine brain tubulin was used.

-

Method: The effect of the compounds on the assembly kinetics of tubulin was analyzed using a fluorescence-based assay.

-

Analysis: The rate (k) and half-life (t1/2) of tubulin polymerization were determined from the polymerization curves.

Cell Cycle Analysis: [7]

-

Purpose: To confirm the mechanism of action.

-

Method: Cells were treated with the compounds, and the distribution of cells in different phases of the cell cycle was analyzed by flow cytometry. The compounds were found to cause cell cycle arrest in the G2/M phase.

Logical Relationship Diagram

Caption: Logical flow of compound 2g's cellular effects.

The designation "compound 2g" has been used for several distinct Combretastatin A-4 analogues across different research endeavors. While all these compounds share the common mechanistic scaffold of interacting with tubulin, their specific chemical structures, and consequently their potencies and biological activities, vary. The pyrazole-based analogue 2g demonstrated potent nanomolar cytotoxicity. The diaryl disulfide analogue 2g showed significant inhibition of tubulin polymerization. The thiazole-based chalcone 2g exhibited micromolar antiproliferative activity. Finally, the derivative 2g from another series was shown to effectively slow down the rate of tubulin polymerization. This guide highlights the importance of referring to the specific chemical structure or the original research publication when discussing a particular compound to avoid ambiguity. The continued exploration of Combretastatin A-4 analogues, including the various "2g" compounds, underscores the therapeutic potential of targeting microtubule dynamics in cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis, and Investigation of Cytotoxic Activity of cis-Vinylamide-Linked Combretastatin Analogues as Potential Anticancer Agents [mdpi.com]

- 3. Novel imidazole-based combretastatin A-4 analogues: evaluation of their in vitro antitumor activity and molecular modeling study of their binding to the colchicine site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sfera.unife.it [sfera.unife.it]

- 5. Diaryl Disulfides and Thiosulfonates as Combretastatin A-4 Analogues: Synthesis, Cytotoxicity and Antitubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Tubulin inhibitor 28 binding site on tubulin

To provide a comprehensive technical guide on the binding site of "Tubulin inhibitor 28," it is crucial to first clarify the specific compound of interest. The identifier "this compound" is ambiguous and has been used to refer to several distinct chemical entities in scientific literature and commercial databases. Without a more specific identifier, such as a full chemical name, CAS number, or a reference to a specific publication, a detailed analysis of the binding site and related experimental data is not possible.

Based on initial research, "this compound" could potentially refer to:

-

This compound (compound 2g): A compound identified as a potent tubulin polymerization inhibitor with an IC50 of 1.2 µM. It has also been shown to have anti-proliferative activity against MCF-7 cells with an IC50 greater than 10 µM.[1]

-

St. 28: An indole-amino-pyrazolyl derivative that inhibits tubulin polymerization with a significantly lower IC50 of 0.28 µM.[2]

-

SS28: An analog of SRT501, which also functions as a tubulin polymerization inhibitor and is known to induce apoptosis.[3]

The binding site, mechanism of action, quantitative data, and the experimental protocols used for characterization would be unique to each of these compounds. For instance, tubulin inhibitors can bind to several different sites on the α,β-tubulin heterodimer, including the colchicine, vinca alkaloid, and taxane binding sites, each leading to a different mechanism of microtubule disruption.[4][5][6]

To proceed with generating an in-depth technical guide, please provide a more specific identifier for "this compound." Once the specific compound is identified, a detailed guide will be developed covering the following:

Introduction

A brief overview of the inhibitor, its chemical class, and its significance as a potential therapeutic agent. This section will also introduce the role of tubulin in cellular processes and as a target for cancer chemotherapy.[5][7]

Binding Site and Mechanism of Action

This core section will detail the specific binding pocket of the inhibitor on the tubulin heterodimer. It will describe the key amino acid residues involved in the interaction and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). The downstream effects of this binding on microtubule dynamics, such as inhibition of polymerization or stabilization, will be explained.

A signaling pathway diagram will be provided to illustrate the molecular mechanism.

Caption: Proposed mechanism of action for a tubulin polymerization inhibitor.

Quantitative Data

All available quantitative data will be summarized in a table for easy comparison. This will include:

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (Tubulin Polymerization) | e.g., 1.2 µM | Cell-free biochemical assay | [1] |

| IC50 (Anti-proliferative) | e.g., >10 µM | MCF-7 cells | [1] |

| Binding Affinity (Kd) | TBD | TBD | |

| Ki | TBD | TBD |

(Note: TBD - To Be Determined based on the specific compound)

Experimental Protocols

Detailed methodologies for key experiments will be provided.

Tubulin Polymerization Assay

A standard protocol for measuring the in vitro effect of the inhibitor on tubulin polymerization will be described. This typically involves monitoring the change in turbidity or fluorescence of a tubulin solution over time.[8][9]

An example experimental workflow:

Caption: Workflow for a typical tubulin polymerization assay.

X-ray Crystallography

If structural data is available, the protocol for co-crystallizing the tubulin-inhibitor complex and solving its structure will be outlined. This provides the most definitive evidence of the binding site.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR techniques, such as Saturation Transfer Difference (STD) NMR or 2D HSQC, can be used to identify the binding site and characterize the interaction in solution. The general principles of these experiments will be described.[12][13]

Cell-Based Assays

Protocols for assessing the cellular effects of the inhibitor, such as cell viability assays (e.g., MTT or MTS), cell cycle analysis by flow cytometry, and immunofluorescence microscopy to visualize microtubule disruption, will be detailed.[3][8]

Conclusion

A summary of the key findings regarding the binding site and mechanism of action of the specific "this compound" and its potential for further drug development.

Please provide the specific chemical name, CAS number, or a relevant publication for "this compound" to enable the creation of this detailed technical guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Efficacy of the novel tubulin polymerization inhibitor PTC‐028 for myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Nucleotide binding to tubulin-investigations by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

In Vitro Characterization of Tubulin Inhibitor 28: A Technical Guide

Disclaimer: The specific compound "Tubulin inhibitor 28" is not consistently and uniquely identified in publicly available scientific literature. To provide a comprehensive and technically detailed guide as requested, this document focuses on a representative, well-characterized indole-based tubulin inhibitor, Compound 7k , a 9-aryl-5H-pyrido[4,3-b]indole derivative. The data and methodologies presented are based on published findings for this compound and serve as a detailed example of the in vitro characterization of a novel tubulin polymerization inhibitor.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of the experimental evaluation, mechanism of action, and key in vitro characteristics of a potent tubulin inhibitor.

Core Mechanism of Action

Tubulin inhibitors are a class of microtubule-targeting agents that interfere with the dynamic instability of microtubules, which are essential components of the cytoskeleton. Microtubules play a crucial role in various cellular processes, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell structure. By disrupting microtubule polymerization, inhibitors like Compound 7k arrest the cell cycle, typically in the G2/M phase, leading to programmed cell death (apoptosis) in rapidly dividing cancer cells. Compound 7k is proposed to bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[1]

Quantitative Data

The following tables summarize the quantitative data regarding the anti-proliferative activity and tubulin polymerization inhibition of Compound 7k.

Table 1: Anti-proliferative Activity of Compound 7k (IC50 values in µM) [1]

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 8.7 ± 1.3 |

| SGC-7901 | Gastric Cancer | >40 |

| MCF-7 | Breast Cancer | >40 |

Table 2: Tubulin Polymerization Inhibition [1]

| Compound | IC50 (µM) |

| Compound 7k | Dose-dependent inhibition |

| Paclitaxel | Promoted polymerization |

| CA-4 (Positive Control) | Inhibited polymerization |

Experimental Protocols

Detailed methodologies for the key experiments in the in vitro characterization of Compound 7k are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the inhibitor that reduces the viability of a cancer cell line by 50% (IC50).

-

Cell Seeding: Cancer cells (HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a density of 5 × 103 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of Compound 7k for 48 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Tubulin Polymerization Assay

This cell-free assay directly measures the effect of the inhibitor on the polymerization of purified tubulin.

-

Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and various concentrations of Compound 7k. Paclitaxel and Combretastatin A-4 (CA-4) are used as negative and positive controls, respectively.

-

Initiation of Polymerization: The polymerization is initiated by incubating the mixture at 37°C.

-

Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. This increase in absorbance is proportional to the amount of polymerized tubulin.

-

Data Analysis: The rate of polymerization is determined for each concentration of the inhibitor. The IC50 value for tubulin polymerization inhibition is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Cell Cycle Analysis

This protocol is used to determine the effect of the tubulin inhibitor on the progression of the cell cycle.

-

Cell Treatment: HeLa cells are seeded in 6-well plates and treated with varying concentrations of Compound 7k for a specified period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[1]

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by the tubulin inhibitor.

-

Cell Treatment: HeLa cells are treated with different concentrations of Compound 7k for a specified time (e.g., 48 hours).

-

Cell Harvesting and Staining: Cells are harvested and washed with cold PBS. The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI-). The percentage of apoptotic cells is calculated.[1]

Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with the in vitro characterization of a tubulin inhibitor.

Caption: Mechanism of action for Compound 7k.

Caption: Workflow for in vitro characterization.

Caption: Apoptosis induction by a tubulin inhibitor.

References

In-Depth Technical Guide: Anti-proliferative Activity of Tubulin Inhibitor 28

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-proliferative activity of Tubulin inhibitor 28, a synthetic small molecule identified as a tubulin polymerization inhibitor. This document details its mechanism of action, quantitative anti-proliferative and tubulin-destabilizing effects, and the experimental protocols utilized for its characterization. The information is intended to support further research and development of this and related compounds in the field of oncology.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for the development of anticancer agents. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. These agents are broadly classified as microtubule-stabilizing or -destabilizing agents. This compound belongs to the class of microtubule-destabilizing agents that inhibit tubulin polymerization.

This compound, also referred to as compound 2g, is a diaryl disulfide analog of combretastatin A-4 (CA-4).[1][2] CA-4 is a potent natural product that inhibits tubulin polymerization by binding to the colchicine site on β-tubulin.[1] This guide focuses on the synthesis, cytotoxic effects, and direct tubulin-targeting activity of this compound.

Mechanism of Action

This compound exerts its anti-proliferative effects by directly interfering with microtubule dynamics. It inhibits the polymerization of tubulin into microtubules, a crucial step for the formation of the mitotic spindle during cell division.[1][2] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis in cancer cells.

Molecular modeling studies have indicated that this compound likely binds to the colchicine binding site on β-tubulin.[1] The binding of the inhibitor to this site is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. This mechanism is shared with other colchicine-site binding agents.

Quantitative Data

The biological activity of this compound and related compounds has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibition of Tubulin Polymerization

| Compound | IC50 (µM) for Tubulin Polymerization |

| This compound (2g) | 1.2 |

| Combretastatin A-4 (CA-4) | 1.3 |

| Diaryl disulfide 2a | 1.2 |

| Diaryl disulfide 2c | 1.8 |

| Diaryl disulfide 2d | 2.4 |

| Diaryl thiosulfonate 3c | 1.2 |

| Diaryl thiosulfonate 3g | 1.3 |

Data sourced from Khodyuk et al., 2020.[1][2]

Table 2: Anti-proliferative Activity against MCF-7 Cancer Cells

| Compound | IC50 (µM) against MCF-7 Cells |

| This compound (2g) | >10 |

| Combretastatin A-4 (CA-4) | 0.039 |

| Diaryl disulfide 2a | >10 |

| Diaryl disulfide 2c | >10 |

| Diaryl disulfide 2d | >10 |

| Diaryl thiosulfonate 3c | >10 |

| Diaryl thiosulfonate 3f | 10 |

Data sourced from Khodyuk et al., 2020.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

-

Materials:

-

Purified bovine brain tubulin

-

General tubulin buffer (e.g., 100 mM PIPES, pH 6.9, 2 mM MgCl₂, 1 mM EGTA)

-

GTP solution (10 mM)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin in general tubulin buffer.

-

Add the test compound at various concentrations to the wells of a 96-well plate. A vehicle control (DMSO) and a positive control (e.g., colchicine or CA-4) should be included.

-

Initiate the polymerization by adding GTP to the reaction mixture and incubating the plate at 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

-

The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

-

Materials:

-

MCF-7 human breast adenocarcinoma cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm.

-

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours). Include vehicle-treated cells as a negative control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in the solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

-

Signaling Pathways and Molecular Interactions

The primary mechanism of action of this compound is the direct inhibition of tubulin polymerization, which subsequently triggers downstream signaling events leading to cell cycle arrest and apoptosis.

Disruption of the Mitotic Spindle

By inhibiting tubulin polymerization, this compound prevents the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in the G2/M phase until all chromosomes are properly attached to the spindle.

Induction of Apoptosis

Prolonged G2/M arrest induced by microtubule-destabilizing agents like this compound ultimately leads to the activation of the intrinsic apoptotic pathway. This is often characterized by the activation of caspase cascades, leading to programmed cell death.

Visualizations

Experimental Workflow for Evaluating Tubulin Inhibitors

Caption: Workflow for the synthesis and biological evaluation of tubulin inhibitors.

Signaling Pathway of Tubulin Destabilizing Agents

Caption: Signaling cascade initiated by tubulin destabilizing agents.

Conclusion

This compound is a potent inhibitor of tubulin polymerization in vitro. However, its anti-proliferative activity against the MCF-7 cancer cell line is limited. The discrepancy between its high activity in a biochemical assay and lower cellular potency suggests potential issues with cell permeability, metabolic instability, or efflux by cancer cells. Further structure-activity relationship (SAR) studies and chemical modifications may be necessary to improve the cellular efficacy of this class of diaryl disulfide compounds. This guide provides the foundational data and methodologies to support such future investigations.

References

- 1. Diaryl disulfides and thiosulfonates as combretastatin A-4 analogues: Synthesis, cytotoxicity and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diaryl Disulfides and Thiosulfonates as Combretastatin A-4 Analogues: Synthesis, Cytotoxicity and Antitubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tubulin Inhibitor 28 (CAS 71112-91-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin inhibitor 28, also identified as 1,1'-Disulfanediylbis(2-bromobenzene) and referred to in seminal literature as compound 2g, is a potent synthetic small molecule inhibitor of tubulin polymerization. With a CAS number of 71112-91-9, this diaryl disulfide compound has demonstrated significant activity in disrupting microtubule dynamics, a critical process in cell division, making it a compound of interest in oncology research. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and relevant experimental data and protocols. The information presented herein is synthesized from key research findings to support further investigation and drug development efforts.

Core Compound Properties

This compound belongs to a class of diaryl disulfides investigated as analogues of the natural antimitotic agent Combretastatin A-4. Its chemical and biological characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 71112-91-9 | |

| Synonyms | 1,1'-Disulfanediylbis(2-bromobenzene), Compound 2g | |

| Molecular Formula | C₁₂H₈Br₂S₂ | |

| Molecular Weight | 376.13 g/mol | |

| Mechanism of Action | Inhibition of Tubulin Polymerization | [1] |

| Binding Site | Colchicine Site on β-tubulin | [2] |

Quantitative Biological Data

The biological activity of this compound has been quantified through in vitro assays, demonstrating its potency as a tubulin-targeting agent.

Table 2.1: In Vitro Tubulin Polymerization Inhibition

| Compound | IC₅₀ (µM) | Fold-activity vs. Combretastatin A-4 | Reference |

| This compound (2g) | 1.2 | 2.2-fold less active | [1] |

| Combretastatin A-4 | 0.54 | - | [1] |

Table 2.2: Cytotoxicity against Human Breast Cancer (MCF-7) Cell Line

| Compound | IC₅₀ (µM) | Notes | Reference |

| This compound (2g) | >10 | Weakly cytotoxic at tested concentrations | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by directly interfering with the dynamics of microtubule assembly. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.

The inhibitor binds to the colchicine binding site on β-tubulin. This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, which can ultimately trigger apoptosis (programmed cell death). Molecular modeling studies suggest that the interaction is primarily hydrophobic in nature.

Diagram 1: Simplified signaling pathway of this compound leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Synthesis of this compound (Compound 2g)

This protocol describes the synthesis of bis(2-bromophenyl) disulfide from 2-bromothiophenol.

Diagram 2: Experimental workflow for the synthesis of this compound.

Materials:

-

2-Bromothiophenol

-

Iodine (I₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve 2-bromothiophenol in dichloromethane in a round-bottom flask.

-

Add triethylamine to the solution and stir.

-

Slowly add a solution of iodine in dichloromethane to the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure bis(2-bromophenyl) disulfide.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of the inhibitor on the polymerization of purified tubulin by monitoring the change in turbidity.

References

The Dawn of Discovery: An In-depth Technical Guide on Early Research of Diaryl Disulfide Tubulin Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on diaryl disulfide compounds as antagonists of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including cell division, making them a prime target for anticancer drug development. Diaryl disulfides have emerged as a promising class of compounds that interact with tubulin, often at the colchicine-binding site, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis in cancer cells. This document delves into the quantitative data from seminal studies, details the experimental protocols used to evaluate these compounds, and visualizes the key mechanistic pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the biological activity of various diaryl disulfide and related compounds from early research studies. These compounds are often analogs of the potent natural tubulin inhibitor, combretastatin A-4 (CA-4).

Table 1: Inhibition of Tubulin Polymerization by Diaryl Disulfides and Related Analogs

| Compound | Description | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |

| 2a | Diaryl disulfide with specific halide substituents | 1.9 | CA-4 | 0.54 | [1] |

| 2c | Diaryl disulfide with specific halide substituents | 1.2 | CA-4 | 0.54 | [1] |

| 2d | Diaryl disulfide with specific halide substituents | 2.4 | CA-4 | 0.54 | [1] |

| 2g | Diaryl disulfide with specific halide substituents | 1.2 | CA-4 | 0.54 | [1] |

| 3 | Diaryl sulfide analog of CA-4 | More active than CA-4 | CA-4 | - | [2][3] |

| 4 | Diaryl selenide analog of CA-4 | More active than CA-4 | CA-4 | - | [2][3] |

| Sulfide 1 | Diaryl sulfide derivative | 1.2 | CA-4 | 1.1 | [4] |

| 8 | Diaryl disulfide with two trimethoxybenzene rings | Moderately active | - | - | [4] |

| 6y | Diaryl heterocyclic analogue | 10.9 | - | - | [5] |

| 4f | 3,6-diaryl-[1][2][3]triazolo[3,4-b][1][2][4]thiadiazole | 0.77 | - | - | [6] |

| 10t | Diarylpyridine derivative | Similar to CA-4 | CA-4 | - | [7] |

| DATS | Diallyl trisulfide | Inhibited polymerization | - | - | [8] |

Table 2: Cytotoxic Activity of Diaryl Disulfides and Analogs Against Cancer Cell Lines

| Compound | Cell Line | IC50 | Reference Compound | Reference IC50 | Source |

| 3 | MCF-7 (Breast) | Nanomolar range | - | - | [2][3] |

| 4 | MCF-7 (Breast) | Nanomolar range | - | - | [2][3] |

| 4 | 786 (Kidney), HT-29 (Colon), PC-3 (Prostate) | Most active of tested agents | - | - | [2][3] |

| Diaryl disulfides (general) | MCF-7 (Breast) | > 10 µM | CA-4 | 39 nM | [1] |

| 6y | HCT-116 (Colon) | 2.65 µM | - | - | [5] |

| 4f | SGC-7901 (Gastric), A549 (Lung), HT-1080 (Fibrosarcoma) | 0.022-0.029 µM | - | - | [6] |

| 6i | SGC-7901, A549, HT-1080 | 0.011-0.015 µM | CA-4 | 0.009-0.013 µM | [9][10] |

| 10t | HeLa (Cervical), MCF-7 (Breast), SGC-7901 (Gastric) | 0.19-0.33 µM | - | - | [7] |

| DATS | HCT-15 (Colon) | 11.5 µM | - | - | [8] |

| DATS | DLD-1 (Colon) | 13.3 µM | - | - | [8] |

Table 3: Inhibition of Colchicine Binding by Diaryl Disulfides

| Compound | Concentration Tested | % Inhibition | Source |

| Diaryl disulfides (general) | 5 µM | Minimal | [1] |

| 2a, 2c, 2d, 2g | 50 µM | > 30% for three compounds | [1] |

| 8 | - | Minimal | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following are outlines of key experimental protocols employed in the early evaluation of diaryl disulfide tubulin antagonists.

Tubulin Polymerization Assay

This assay is fundamental to determining the direct effect of a compound on the assembly of microtubules.

-

Principle: The polymerization of purified tubulin into microtubules is monitored by the increase in turbidity (light scattering) of the solution, which is measured spectrophotometrically.

-

Reagents:

-

Purified tubulin (e.g., from bovine brain)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (1 mM)

-

Glutamate (1 M)

-

Test compounds dissolved in DMSO

-

Reference compounds (e.g., Combretastatin A-4, Colchicine, Paclitaxel)

-

-

Procedure:

-

A reaction mixture containing tubulin in general tubulin buffer is prepared and kept on ice.

-

Test compounds at various concentrations are added to the reaction mixture. The final concentration of DMSO is typically kept below 5% to avoid interference.

-

The reaction is initiated by the addition of GTP and by raising the temperature to 37°C.

-

The change in absorbance (optical density) is monitored at 340 nm over time using a temperature-controlled spectrophotometer.

-

The IC50 value, the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%, is calculated from the dose-response curve.

-

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents:

-

Cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included.

-

Cells are incubated for a specified period (e.g., 48 or 72 hours).

-

After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours at 37°C to allow formazan crystal formation.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

-

Competitive Colchicine Binding Assay

This assay determines if a test compound binds to the colchicine-binding site on β-tubulin.

-

Principle: The assay measures the ability of a test compound to compete with radiolabeled colchicine ([³H]colchicine) for binding to tubulin. A decrease in the amount of bound [³H]colchicine indicates that the test compound binds to the same site.

-

Reagents:

-

Purified tubulin

-

[³H]colchicine

-

Test compounds

-

Phosphate buffer

-

DEAE-cellulose filter paper

-

Scintillation cocktail

-

-

Procedure:

-

Tubulin is incubated with [³H]colchicine in the presence or absence of the test compound at various concentrations.

-

The mixture is incubated at 37°C for a defined period to reach binding equilibrium.

-

The reaction mixture is then filtered through DEAE-cellulose paper, which retains the tubulin-ligand complex.

-

The filters are washed to remove unbound [³H]colchicine.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

The percentage of inhibition of [³H]colchicine binding is calculated, and the IC50 value is determined.

-

Signaling Pathways and Experimental Workflows

Diaryl disulfide tubulin antagonists trigger a cascade of cellular events, culminating in apoptosis. The following diagrams illustrate the mechanism of action and a typical workflow for evaluating these compounds.

Caption: Mechanism of action for diaryl disulfide tubulin antagonists.

The above diagram illustrates the generally accepted mechanism of action for diaryl disulfide tubulin antagonists. The process begins with the binding of the compound to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules. This leads to the disruption of microtubule dynamics, causing malformation of the mitotic spindle and arresting the cell cycle in the G2/M phase. Ultimately, this prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[11]

Caption: Experimental workflow for evaluating diaryl disulfide tubulin antagonists.

This workflow diagram outlines a typical research pipeline for the discovery and characterization of novel diaryl disulfide tubulin inhibitors. It begins with the chemical synthesis and structural confirmation of the compounds. The biological evaluation then proceeds in a hierarchical manner, starting with direct in vitro assays to confirm the inhibition of tubulin polymerization and binding to the colchicine site. Promising compounds are then tested for their cytotoxic effects on various cancer cell lines. Further mechanistic studies are subsequently performed on the most potent compounds to investigate their effects on the cell cycle, the cellular microtubule network, and the induction of apoptosis.[7] This systematic approach allows for the efficient identification and characterization of lead candidates for further preclinical and clinical development.

References

- 1. Diaryl Disulfides and Thiosulfonates as Combretastatin A-4 Analogues: Synthesis, Cytotoxicity and Antitubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of diaryl sulfides and diaryl selenide compounds for antitubulin and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of diaryl sulfides and diaryl selenide compounds for antitubulin and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of diaryl heterocyclic derivatives targeting tubulin polymerization with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and bioevaluation of antitubulin agents carrying diaryl-5,5-fused-heterocycle scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and structure-activity relationship of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and structure-activity relationship of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tubulin Inhibitor 28 in MCF-7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors represent a critical class of chemotherapeutic agents that target microtubule dynamics, essential for cell division and other vital cellular processes. By disrupting the polymerization of tubulin into microtubules, these agents can induce cell cycle arrest and apoptosis, making them effective anticancer drugs.[1] Tubulin inhibitor 28, also identified as compound 2g or bis(2-bromophenyl) disulfide, is a potent inhibitor of tubulin polymerization.[1][2] This document provides detailed protocols for the application of this compound in studies involving the MCF-7 human breast cancer cell line, a common model for breast cancer research.

Mechanism of Action

This compound functions by directly inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1][2] This disruption of microtubule formation interferes with the mitotic spindle, a structure crucial for the proper segregation of chromosomes during cell division. Consequently, the cell cycle is arrested, typically at the G2/M phase, which subsequently triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound. This data is essential for designing experiments to evaluate its efficacy in MCF-7 cells.

| Inhibitor | Target | Cell Line | IC50 Value | Reference |

| This compound | Tubulin Polymerization | - | 1.2 µM | [1][2] |

| This compound | Proliferation | MCF-7 | >10 µM | [1] |

Note: The IC50 for anti-proliferative activity in MCF-7 cells is greater than 10 µM, suggesting that higher concentrations may be required to observe significant effects on cell viability compared to direct tubulin polymerization inhibition.

Experimental Protocols

A. MCF-7 Cell Culture

A foundational requirement for studying the effects of this compound is the proper maintenance of MCF-7 cell cultures.

Materials:

-

MCF-7 cells (ATCC HTB-22)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Renew the culture medium 2-3 times per week.

-

When cells reach 80-90% confluency, subculture them by first washing with PBS, then detaching with 0.25% Trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.

B. Cell Viability (MTT) Assay

This protocol determines the effect of this compound on the viability of MCF-7 cells.

Materials:

-

MCF-7 cells

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete growth medium. A vehicle control (DMSO) should also be prepared.

-

After 24 hours, remove the medium and treat the cells with varying concentrations of the inhibitor.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

C. Cell Cycle Analysis